(2S,5r)-5-methyl-2-phenylmorpholine
CAS No.: 1350768-51-2
Cat. No.: VC4890666
Molecular Formula: C11H15NO
Molecular Weight: 177.247
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1350768-51-2 |
|---|---|
| Molecular Formula | C11H15NO |
| Molecular Weight | 177.247 |
| IUPAC Name | (2S,5R)-5-methyl-2-phenylmorpholine |
| Standard InChI | InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m1/s1 |
| Standard InChI Key | LQHGEOIBMBXJGV-MWLCHTKSSA-N |
| SMILES | CC1COC(CN1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Stereochemical Significance
The molecular formula of (2S,5R)-5-methyl-2-phenylmorpholine is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol and a CAS registry number of 1350768-51-2 . The morpholine ring adopts a chair conformation, with the phenyl group at position 2 and the methyl group at position 5 occupying equatorial positions to minimize steric strain. The stereochemistry at these positions determines its three-dimensional orientation, which is critical for binding to biological targets such as neurotransmitter transporters or receptors.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point (Predicted) | 285.2 ± 25.0 °C |
| Density (Predicted) | 0.997 ± 0.06 g/cm³ |
| Molecular Weight | 177.24 g/mol |
| Chiral Centers | 2 (2S, 5R) |
The (2S,5R) configuration introduces distinct electronic and steric effects compared to other isomers. For example, in phenmetrazine analogs, the dextro enantiomer (corresponding to the 2S configuration) exhibits fourfold greater central stimulant activity than the levo form . This suggests that the (2S,5R) isomer may similarly demonstrate enhanced interactions with dopamine or norepinephrine transporters.
Pharmacological Profile and Mechanistic Insights
Although direct studies on (2S,5R)-5-methyl-2-phenylmorpholine are scarce, its structural similarity to phenmetrazine provides a basis for hypothesizing its mechanisms. Phenmetrazine acts as a dopamine and norepinephrine releasing agent (DRA/NRA) with minimal serotonin activity, achieving peak dopamine increases of ~1,400% in rodent models . Key pharmacological characteristics include:
Table 2: Comparative Monoamine Releasing Activities
| Compound | Dopamine Release (EC₅₀, nM) | Norepinephrine Release (EC₅₀, nM) |
|---|---|---|
| Phenmetrazine | 29–50.4 | 70–131 |
| Dextroamphetamine | 6.6–10.2 | 5.8–24.8 |
| (2S,5R)-5-Methyl-2-phenylmorpholine (Predicted) | 40–60 | 80–150 |
The (2S,5R) isomer’s methyl group at position 5 may hinder binding to serotonin transporters, enhancing selectivity for dopamine and norepinephrine systems. Unlike phenmetrazine, which lacks vesicular monoamine transporter 2 (VMAT2) activity, this compound’s stereochemistry could permit weak VMAT2 interactions, potentially altering its maximal dopamine release capacity .
Pharmacokinetics and Metabolic Fate
Predicted pharmacokinetic properties, derived from computational models, suggest moderate oral bioavailability due to the compound’s lipophilicity (LogP ≈ 2.1). Metabolism likely occurs via hepatic cytochrome P450 enzymes, with primary pathways including:
-
N-demethylation: Removal of the methyl group to yield 2-phenylmorpholine.
-
Aromatic hydroxylation: Formation of para-hydroxylated metabolites.
Excretion is anticipated to be renal, with ~70% eliminated within 24 hours, similar to phenmetrazine . Sustained-release formulations could mitigate rapid plasma clearance, as seen in phenmetrazine’s resin-bound salts .
Comparative Analysis with Stereoisomers
The (2S,5R) configuration confers unique advantages over other isomers:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume